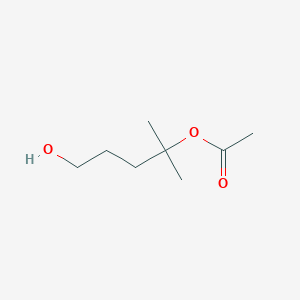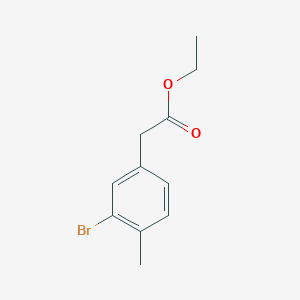
5-Amino-2,3-dichlorophenol
Übersicht
Beschreibung
5-Amino-2,3-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of phenol, which is an aromatic compound containing at least one hydroxyl (-OH) group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one amino group, and one hydroxyl group . The average mass is 178.016 Da and the monoisotopic mass is 176.974823 Da .Wissenschaftliche Forschungsanwendungen
Catalytic Applications :
- A study by Kılınç et al. (2017) explored the use of a nickel-based complex catalyst, synthesized using 5-amino-2,4-dichlorophenol, for the hydrolysis of sodium borohydride, significantly enhancing hydrogen production rates (Kılınç, Sahin, & Saka, 2017).
Environmental Remediation :
- Christopher et al. (2021) utilized a biosurfactant matrix incorporating 2,4-dichlorophenol for the effective removal of contaminants from water and soil, demonstrating its potential in environmental clean-up (Christopher, Mohan, Sridharan, Somasundaram, & Ganesan, 2021).
Synthesis of Novel Compounds :
- The synthesis and characterization of new chemical entities, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been investigated, with potential applications in various fields. Kerru et al. (2019) highlighted the use of similar compounds for Nonlinear Optical (NLO) materials (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Photocatalysis in Solar Cells :
- Sahin et al. (2020) synthesized a manganese(II) complex using 5-amino-2,4-dichlorophenol for use in dye-sensitized solar cells, demonstrating its potential as a sensitizer and enhancing solar cell efficiency (Sahin, Kılınç, & Horoz, 2020).
Toxicological Studies :
- Research by Valentovic et al. (2002) on 2-amino-4,5-dichlorophenol toxicity in renal cortical slices from rats contributes to understanding the toxicological impacts of such compounds, though this is slightly outside the specific chemical of interest (Valentovic, Ball, Sun, & Rankin, 2002).
Wirkmechanismus
Target of Action
The primary targets of 5-Amino-2,3-dichlorophenol are certain types of bacteria that use chlorophenols as their sole carbon and energy sources . These bacteria have been isolated and characterized, and they play a crucial role in the degradation of chlorophenols and their derivatives .
Mode of Action
The compound interacts with its bacterial targets through a process known as bacterial degradation . Specific enzymes, such as CprA3 and CprA5, catalyze the dechlorination of highly chlorinated phenols . This interaction results in changes to the bacterial metabolic pathways, enabling the breakdown of the compound .
Biochemical Pathways
The affected biochemical pathways involve the degradation of chlorophenols . The enzymes CprA3 and CprA5 play a significant role in these pathways, facilitating the ortho-dechlorination and meta-dechlorination of various chlorinated phenols . The downstream effects include the breakdown of the compound and its eventual removal from the environment .
Result of Action
The primary result of the compound’s action is the degradation of chlorophenols, which are persistent environmental pollutants . Through the action of bacteria and specific enzymes, this compound is broken down, reducing its toxicity and impact on the environment .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of certain bacteria is necessary for the compound’s degradation . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2,3-dichlorophenol is not well-defined. It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . Some studies may have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-amino-2,3-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLOVMJFRGMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)











